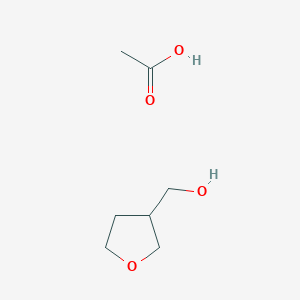
Acetic acid;oxolan-3-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;oxolan-3-ylmethanol is a chemical compound that combines the properties of acetic acid and oxolan-3-ylmethanol. Acetic acid is a well-known organic acid with the chemical formula CH₃COOH, commonly used in various industrial and household applications. Oxolan-3-ylmethanol, on the other hand, is an alcohol derivative with a tetrahydrofuran ring structure. The combination of these two components results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxolan-3-ylmethanol typically involves the esterification of acetic acid with oxolan-3-ylmethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of acetic acid and oxolan-3-ylmethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;oxolan-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group in oxolan-3-ylmethanol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group in oxolan-3-ylmethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the alcohol group can yield oxolan-3-ylmethanal or oxolan-3-ylmethanoic acid.
Reduction: Reduction can produce various alcohol derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can result in the formation of halogenated or aminated derivatives of oxolan-3-ylmethanol.
Wissenschaftliche Forschungsanwendungen
Acetic acid;oxolan-3-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;oxolan-3-ylmethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
Oxolan-3-ylmethanol: An alcohol derivative with a tetrahydrofuran ring structure, used in organic synthesis and as a solvent.
Uniqueness
Acetic acid;oxolan-3-ylmethanol combines the properties of both acetic acid and oxolan-3-ylmethanol, resulting in a compound with unique chemical and physical characteristics. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
78386-41-1 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
acetic acid;oxolan-3-ylmethanol |
InChI |
InChI=1S/C5H10O2.C2H4O2/c6-3-5-1-2-7-4-5;1-2(3)4/h5-6H,1-4H2;1H3,(H,3,4) |
InChI-Schlüssel |
RUCBKDYEBBGWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1COCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



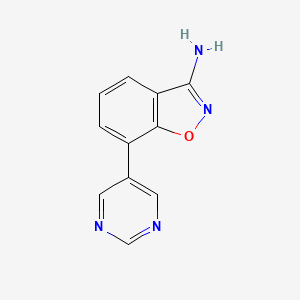
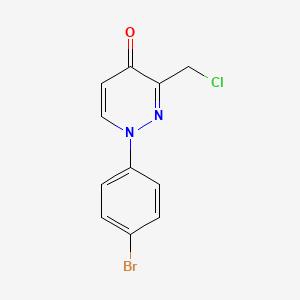
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)

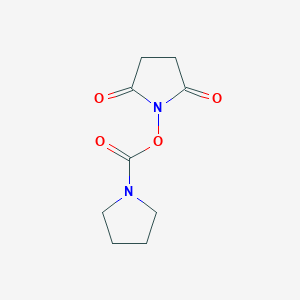



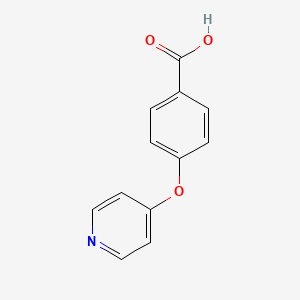

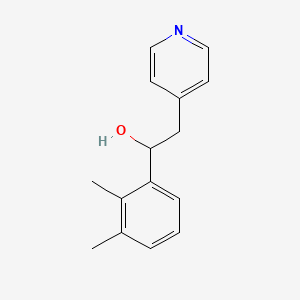
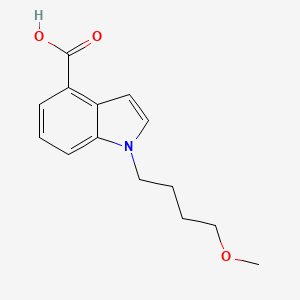
![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)
